PNMT vs. α₂-Adrenoceptor Selectivity: 7-NH₂ Outperforms 7-H, 7-OH, and 7-OMe in Target Discrimination
In a systematic panel of 7-substituted tetrahydroisoquinolines evaluated for PNMT inhibitory activity and α₂-adrenoceptor binding, compound 9 (R = NH₂) exhibited a PNMT Ki of 27 ± 3 µM and an α₂ Ki of 3.1 ± 0.1 µM, yielding a PNMT/α₂ selectivity ratio (B/A) of 0.11 [1]. The unsubstituted parent compound 4 (R = H) showed PNMT Ki = 9.7 ± 0.4 µM and α₂ Ki = 0.35 ± 0.11 µM (selectivity ratio 0.036), while the 7-hydroxy analog (32) gave PNMT Ki = 2.6 ± 0.1 µM and α₂ Ki = 2.2 ± 0.2 µM (selectivity ratio 0.85), and the 7-methoxy analog (33) gave PNMT Ki = 21 ± 2 µM and α₂ Ki = 0.47 ± 0.04 µM (selectivity ratio 0.022) [1]. The 7-nitro analog (8) inverted the selectivity profile, with PNMT Ki = 0.41 ± 0.05 µM and α₂ Ki = 4.3 ± 0.3 µM (selectivity ratio 10) [1]. All assays used radioligand displacement under competitive conditions at pH 8.0 (PNMT) and pH 7.7 (α₂).
| Evidence Dimension | PNMT Ki, α₂-Adrenoceptor Ki, and selectivity ratio (α₂ Ki / PNMT Ki) |
|---|---|
| Target Compound Data | PNMT Ki = 27 ± 3 µM; α₂ Ki = 3.1 ± 0.1 µM; selectivity ratio (B/A) = 0.11 |
| Comparator Or Baseline | 7-H (parent): PNMT Ki = 9.7 ± 0.4 µM, α₂ Ki = 0.35 ± 0.11 µM, ratio = 0.036; 7-OH (32): PNMT Ki = 2.6 ± 0.1 µM, α₂ Ki = 2.2 ± 0.2 µM, ratio = 0.85; 7-OMe (33): PNMT Ki = 21 ± 2 µM, α₂ Ki = 0.47 ± 0.04 µM, ratio = 0.022; 7-NO₂ (8): PNMT Ki = 0.41 ± 0.05 µM, α₂ Ki = 4.3 ± 0.3 µM, ratio = 10 |
| Quantified Difference | 7-NH₂ is 2.8-fold less potent at PNMT than 7-H but 8.9-fold less potent at α₂, yielding a 3.1-fold selectivity improvement over 7-H. 7-NH₂ is 10.4-fold less PNMT-potent than 7-OH but achieves 1.4-fold lower α₂ affinity. Contrast with 7-NO₂: 66-fold more PNMT-potent but with a completely inverted selectivity vector (ratio 10 vs. 0.11). |
| Conditions | Radioligand competitive binding assay; PNMT assay at pH 8.0; α₂-adrenoceptor assay at pH 7.7; Ki values reported as mean ± SEM |
Why This Matters
The 7-NH₂ group uniquely positions a THIQ scaffold in the selectivity space where PNMT inhibition is moderate and α₂-adrenoceptor off-target binding is reduced relative to the unsubstituted parent—a profile unobtainable with 7-OH, 7-OMe, or 7-NO₂ substituents, making 7-amino-THIQ the building block of choice for CNS programs requiring balanced PNMT/α₂ selectivity.
- [1] Grunewald GL, Dahanukar VH, Jalluri R, Criscione KR. Synthesis, Biochemical Evaluation, and Classical and Three-Dimensional Quantitative Structure−Activity Relationship Studies of 7-Substituted-1,2,3,4-tetrahydroisoquinolines and Their Relative Affinities toward Phenylethanolamine N-Methyltransferase and the α2-Adrenoceptor. J Med Chem. 1999;42(1):118-134. doi:10.1021/jm980429p. Table 1: Compound 9 (R=NH₂), Compound 4 (R=H), Compound 32 (R=OH), Compound 33 (R=OMe), Compound 8 (R=NO₂). View Source
